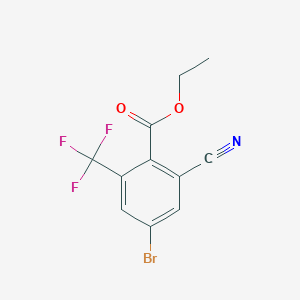

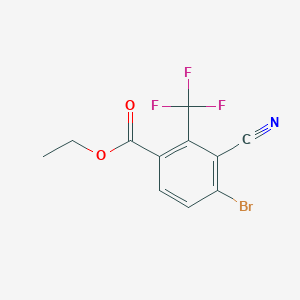

![molecular formula C7H5N3O3S B1414501 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazin-7-carbonsäure CAS No. 1170546-94-7](/img/structure/B1414501.png)

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazin-7-carbonsäure

Übersicht

Beschreibung

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O3S and its molecular weight is 211.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung hat sich als vielversprechend für die Entwicklung neuer antimikrobieller Wirkstoffe erwiesen. Forschungsergebnisse zeigen, dass Derivate des Thieno[3,2-d]triazins signifikante antibakterielle Eigenschaften sowohl gegen grampositive als auch gegen gramnegative Bakterien sowie gegen den Pilzstamm Candida albicans aufweisen. Der Wirkmechanismus wird vermutet, dass er die Inhibition der tRNA (Guanin37-N1)-Methyltransferase (TrmD) beinhaltet, ein neuartiges Ziel für antibakterielle Medikamente .

Antitumor-Aktivität

Im Bereich der Onkologie wurden bestimmte Derivate des 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazins synthetisiert und auf ihre Antitumor-Eigenschaften getestet. Einige Verbindungen haben in Vorstudien eine potente Hemmwirkung gegen Brustkrebszelllinien gezeigt und die Wirksamkeit etablierter Chemotherapeutika wie Temozolomid übertroffen .

Arzneimittelentwicklung

Die Grundstruktur des 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazins ist ein wertvolles Gerüst in der Arzneimittelentwicklung. Seine Vielseitigkeit ermöglicht die Konstruktion heterocyclischer Hybride, die weiter modifiziert werden können, um ihre pharmakologischen Profile zu verbessern. Diese Anpassungsfähigkeit macht es zu einem vielversprechenden Kandidaten für die Synthese einer breiten Palette von therapeutischen Wirkstoffen .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden durchgeführt, um die Bindungsaffinität von Thieno[3,2-d]triazin-Derivaten zu verschiedenen biologischen Zielmolekülen zu beurteilen. Diese Studien sind entscheidend für die Vorhersage der Wechselwirkung zwischen der Verbindung und ihrem Zielmolekül, wodurch die Entwicklung effektiverer Medikamente mit höherer Spezifität erleichtert wird .

Pharmakophor-Entwicklung

Der Thieno[3,2-d]triazin-Kern kann als Pharmakophor dienen, der Teil eines Moleküls, der für seine biologische Aktivität verantwortlich ist. Durch die Untersuchung seiner Wechselwirkung mit biologischen Zielmolekülen können Forscher wesentliche Merkmale für die Bindung und Aktivität identifizieren, wodurch die Entwicklung neuer Verbindungen mit den gewünschten therapeutischen Wirkungen gelenkt wird .

Referenzstandards für pharmazeutische Prüfungen

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]triazin-7-carbonsäure wird auch als Referenzstandard in pharmazeutischen Prüfungen verwendet. Hochwertige Referenzstandards sind unerlässlich, um die Genauigkeit und Zuverlässigkeit analytischer Methoden zu gewährleisten, die in der Qualitätskontrolle pharmazeutischer Produkte verwendet werden .

Analyse chemischer Eigenschaften

Die chemischen Eigenschaften der Verbindung, wie Schmelzpunkt, Siedepunkt und Dichte, werden analysiert, um ihr Verhalten unter verschiedenen Bedingungen zu verstehen. Diese Informationen sind entscheidend für die Entwicklung pharmazeutischer Formulierungen und für die Vorhersage ihrer Stabilität und Reaktivität .

Konvergente Analogsynthese

Die Nützlichkeit der Verbindung in der konvergenten Analogsynthese wurde untersucht. Sie kann leicht in entsprechende Amide umgewandelt werden, indem sie mit verschiedenen Aminen umgesetzt wird. Diese Eigenschaft ist vorteilhaft, um eine Vielzahl von Analogen zu erzeugen, die auf eine Vielzahl von biologischen Aktivitäten hin untersucht werden können .

Wirkmechanismus

Target of Action

Derivatives of thieno[2,3-d]pyrimidine, a similar class of compounds, have been reported as inhibitors fortRNA (Guanine37-N1)-methyltransferase (TrmD) .

Mode of Action

It’s likely that it interacts with its target proteins, possibly through binding to the active site, thereby inhibiting their function .

Biochemical Pathways

Given its potential role as a trmd inhibitor, it may affect themethylation of tRNA , which is crucial for protein synthesis .

Result of Action

As a potential trmd inhibitor, it could disrupt protein synthesis, leading to a range of downstream effects .

Biochemische Analyse

Biochemical Properties

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth . The interaction between 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid and these enzymes is primarily through binding to the active site, thereby inhibiting their function.

Cellular Effects

The effects of 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid involves its interaction with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit TrmD by binding to its active site, preventing the methylation of tRNA . This inhibition disrupts protein synthesis and bacterial growth. Additionally, 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid can lead to sustained inhibition of enzyme activity and alterations in cellular function.

Dosage Effects in Animal Models

The effects of 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and protein methylation . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes.

Eigenschaften

IUPAC Name |

6-methyl-4-oxo-3H-thieno[3,2-d]triazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3S/c1-2-3(7(12)13)4-5(14-2)6(11)9-10-8-4/h1H3,(H,12,13)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWUMDXQINDTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C(=O)NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

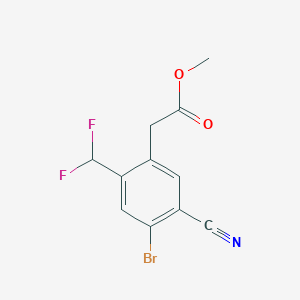

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

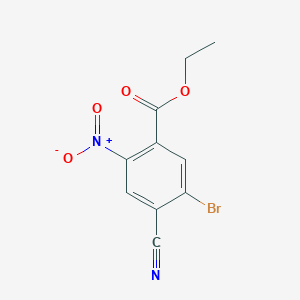

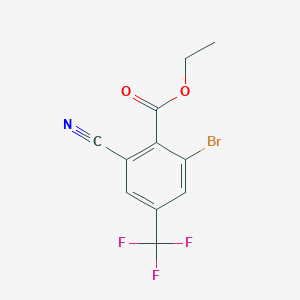

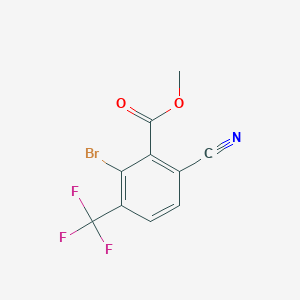

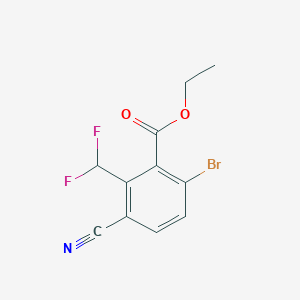

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.